4,4'-{[4-(benzyloxy)-2,3-dibromo-5-methoxyphenyl]methanediyl}bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)
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Overview
Description
4-[4-(BENZYLOXY)-2,3-DIBROMO-5-METHOXYPHENYLMETHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that features a combination of benzyl, dibromo, methoxy, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(BENZYLOXY)-2,3-DIBROMO-5-METHOXYPHENYLMETHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalysts and reaction conditions to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[4-(BENZYLOXY)-2,3-DIBROMO-5-METHOXYPHENYLMETHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
4-[4-(BENZYLOXY)-2,3-DIBROMO-5-METHOXYPHENYLMETHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals.
Industry: It might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 4-[4-(BENZYLOXY)-2,3-DIBROMO-5-METHOXYPHENYLMETHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it might inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(BENZYLOXY)PHENYLMETHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE
- 4-[4-(BENZYLOXY)-2,3-DIBROMO-5-METHOXYPHENYLMETHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE
Uniqueness
The uniqueness of 4-[4-(BENZYLOXY)-2,3-DIBROMO-5-METHOXYPHENYLMETHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE lies in its specific combination of functional groups, which can confer unique chemical and biological properties
Properties
Molecular Formula |
C37H34Br2N4O4 |
---|---|
Molecular Weight |
758.5 g/mol |
IUPAC Name |
4-[(2,3-dibromo-5-methoxy-4-phenylmethoxyphenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C37H34Br2N4O4/c1-23-30(36(44)42(40(23)3)26-17-11-7-12-18-26)32(31-24(2)41(4)43(37(31)45)27-19-13-8-14-20-27)28-21-29(46-5)35(34(39)33(28)38)47-22-25-15-9-6-10-16-25/h6-21,32H,22H2,1-5H3 |
InChI Key |
NWHTXGQOOQGRQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC(=C(C(=C3Br)Br)OCC4=CC=CC=C4)OC)C5=C(N(N(C5=O)C6=CC=CC=C6)C)C |
Origin of Product |
United States |
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